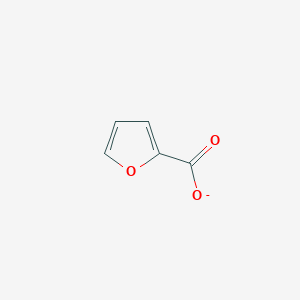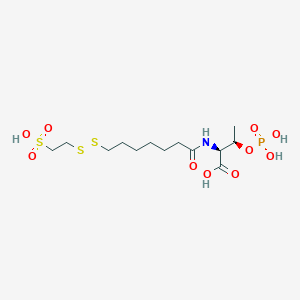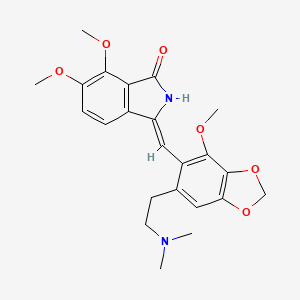![molecular formula Fe4H12S4+4 B1237477 [Fe4S4] cluster](/img/structure/B1237477.png)
[Fe4S4] cluster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetra-mu3-sulfido-tetrairon is an Fe4S4 iron-sulfur cluster in which each sulfur is attached to three of the iron atoms. It has a role as a cofactor.
Scientific Research Applications
Structural Conversions in Synthetic and Protein-Bound Iron-Sulfur Clusters
Research has shown that synthetic iron-sulfur clusters like [Fe4S4] have diverse geometrical and electronic structures, and play a significant role in various biological systems. These clusters undergo structural transformations that are crucial for their reactivity, often changing their structural form in biological reactions (Holm & Lo, 2016).
Computational Studies in Fe-Only Hydrogenases
In Fe-only hydrogenases, [Fe4S4] clusters, as part of the H-cluster, are essential for their catalytic activity. Computational studies using density functional theory have helped in understanding the geometric, electronic, and magnetic properties of these clusters and their influence on enzyme activity (Fiedler & Brunold, 2005).
Selective Synthesis of Site-Differentiated Clusters
Advancements in synthetic chemistry have enabled the selective creation of [Fe4S4] and [Fe6S6] clusters. These developments are pivotal in understanding and controlling the structure and nuclearity of metalloclusters, which are important in various biochemical processes (McSkimming & Suess, 2018).
Stabilization of Reduced Iron-Sulfur Clusters
Researchers have identified ways to stabilize fully reduced Fe4S4 clusters, which are significant in nitrogenase complexes. Such stabilization is crucial for further exploration of the reactivity of these clusters in synthetic analogues (Deng & Holm, 2008).
Development of Redox-Active Coordination Polymers
The incorporation of [Fe4S4] clusters into coordination polymers has led to the development of materials with unique electronic properties. These polymers show significant changes in electrical conductivity when the clusters undergo redox reactions, highlighting their potential in material science applications (Horwitz et al., 2019).
Insights into Iron-Sulfur Protein Biogenesis
Iron-sulfur proteins, containing [Fe4S4] clusters, play crucial roles in electron transfer and enzyme activity in biological systems. Understanding their biogenesis and function in cellular processes is a significant area of research, contributing to our knowledge of fundamental life processes (Rouault, 2014).
Exploring Low-Valent Electronic Configurations
Recent studies have shown that [Fe4S4] clusters can access a range of low-valent electronic configurations, which is crucial for understanding their role in redox reactions in nature. This research opens up new perspectives on the electronic structure of these clusters (Brown, Thompson, & Suess, 2022).
Properties
Molecular Formula |
Fe4H12S4+4 |
|---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
tetrasulfanium;iron |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p+4 |
InChI Key |
PTTXNOSMDBWCQD-UHFFFAOYSA-R |
Canonical SMILES |
[SH3+].[SH3+].[SH3+].[SH3+].[Fe].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


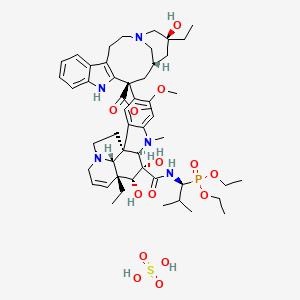
![1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone](/img/structure/B1237396.png)
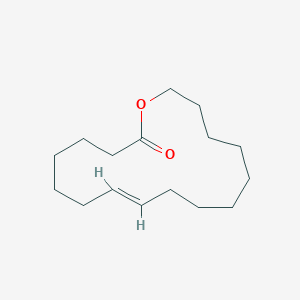
![(9R,10R)-9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl (2E)-2-methylbut-2-enoate](/img/structure/B1237401.png)
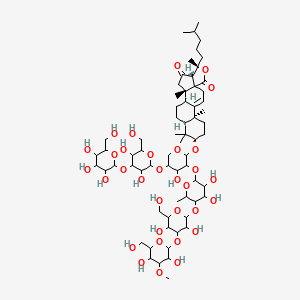

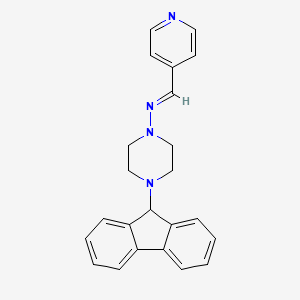
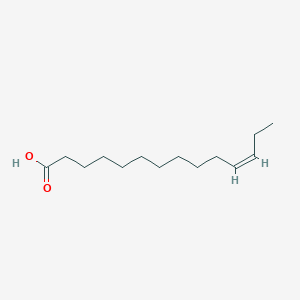
![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)

